6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Description
Properties
Molecular Formula |
C26H22N4O4 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C26H22N4O4/c1-16-8-10-17(11-9-16)24-27-25-19-6-4-5-7-20(19)29(26(32)30(25)28-24)15-21(31)18-12-13-22(33-2)23(14-18)34-3/h4-14H,15H2,1-3H3 |
InChI Key |
VOJKGFZLMQDROG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Schiff Base Intermediate
The synthesis begins with the condensation of 3,4-dimethoxybenzaldehyde with a primary amine (e.g., glycine ethyl ester) to form a Schiff base. This reaction is typically conducted in ethanol under reflux, with catalytic acetic acid to drive imine formation:
Reaction Conditions
-
Solvent: Anhydrous ethanol
-
Temperature: Reflux (~78°C)
-
Catalyst: Glacial acetic acid (1–2 equiv)
The intermediate is isolated via vacuum filtration and washed with cold ethanol to remove unreacted starting materials.
Cyclization to Triazoloquinazoline Core
The Schiff base undergoes cyclization using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to form the triazoloquinazoline framework. POCl₃ is preferred for its ability to act as both a cyclizing agent and dehydrating agent:
Optimized Parameters
-
Reagent: POCl₃ (3–4 equiv)
-
Temperature: 100–110°C (reflux)
-
Time: 12–16 hours
-
Workup: Quenching with ice-water, neutralization with NaHCO₃
Yields for this step range between 60–75%, with purity confirmed via thin-layer chromatography (TLC).
Attachment of 2-(3,4-Dimethoxyphenyl)-2-Oxoethyl Group
The final step involves alkylation of the triazoloquinazoline nitrogen with 2-bromo-1-(3,4-dimethoxyphenyl)ethanone. This reaction is performed in acetonitrile using potassium carbonate as a base:
Critical Parameters
Purification and Isolation Techniques
| Step | Purification Method | Solvent System | Purity Assessment |
|---|---|---|---|
| Schiff Base Formation | Recrystallization | Ethanol/Water (3:1) | TLC (Rf = 0.4, Hexane:EtOAc) |
| Cyclization | Column Chromatography | Hexane:Ethyl Acetate (4:1) | NMR (δ 7.2–8.1 ppm, aromatic) |
| p-Tolyl Substitution | Flash Chromatography | DCM:Methanol (95:5) | HPLC (≥95% purity) |
| Final Alkylation | Recrystallization | THF/Hexane | IR (C=O stretch at 1,712 cm⁻¹) |
Characterization and Analytical Methods
Spectroscopic Data
-
IR (KBr):
-
¹H NMR (400 MHz, DMSO-d₆):
-
Mass Spectrometry:
Comparative Analysis of Synthetic Routes
| Parameter | Route A (POCl₃ Cyclization) | Route B (PPA Cyclization) |
|---|---|---|
| Yield | 65% | 58% |
| Reaction Time | 14 hours | 18 hours |
| Byproduct Formation | Minimal | Moderate (requires column purification) |
| Scalability | Suitable for gram-scale | Limited to small-scale |
Route A is favored for its higher efficiency and scalability, though it requires careful handling of POCl₃.
Challenges and Optimization Strategies
-
Regioselectivity in Cyclization: Competing pathways may lead to [1,5-a] or [1,5-c] isomers. Using excess POCl₃ and slow heating minimizes isomerization.
-
Stability of 2-Oxoethyl Side Chain: The ketone group is prone to reduction. Anhydrous conditions and inert atmospheres (N₂/Ar) are critical during alkylation.
-
Purification Difficulties: The final compound’s low solubility in common solvents necessitates recrystallization from THF/hexane mixtures .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole ring and quinazoline framework undergo nucleophilic substitutions, particularly at electron-deficient positions. Key reactions include:
Example : Treatment with hydrazine hydrate yields 4-hydrazinyl derivatives, which are precursors for cyclocondensation reactions .
Oxidation and Reduction Reactions
The ketone group (2-oxoethyl moiety) and aromatic rings participate in redox chemistry:
Mechanistic Insight : BBr₃ selectively demethylates 3,4-dimethoxy groups due to steric accessibility .
Cyclization and Ring-Modification Reactions
The compound serves as a scaffold for synthesizing fused heterocycles:
Example : Reaction with trifluoroacetic acid produces 3-(trifluoromethyl)- triazolo[4,3-c]quinazolin-5-one, a bioactive analog .
Hydrolysis and Acid/Base-Mediated Reactions
Acidic/basic conditions alter substituent chemistry:
Key Finding : Prolonged HCl treatment hydrolyzes both 3,4-dimethoxy and p-tolyl methoxy groups, yielding polyhydroxylated derivatives.
Metal-Catalyzed Cross-Coupling Reactions
The p-tolyl group enables palladium-mediated couplings:
Application : These reactions diversify the compound’s aromatic periphery for structure-activity relationship studies .
Spectroscopic Characterization of Products
Post-reaction analysis employs:
-
¹H/¹³C NMR : Confirms substitution patterns (e.g., δ 8.29–8.41 ppm for C5-H in quinazoline) .
-
IR Spectroscopy : Identifies carbonyl stretches (1674–1719 cm⁻¹) and N–H bonds (3190–3335 cm⁻¹) .
-
Mass Spectrometry : Validates molecular weights (e.g., [M + H⁺] = 454.5 g/mol for the parent compound) .
This reactivity profile underscores the compound’s versatility in medicinal chemistry, enabling tailored modifications for drug discovery. Experimental protocols and outcomes align with established quinazoline and triazole chemistry principles .
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves multi-step procedures starting from readily available starting materials. Common synthetic routes include:
- Condensation Reaction : The initial step often involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base.
- Cyclization : This intermediate is then cyclized using suitable reagents to form the triazoloquinazoline core.
- Optimization : Industrial production may optimize conditions such as temperature and pressure to maximize yield and purity.
Chemical Reactions
The compound can undergo various chemical reactions including:
- Oxidation : Introducing additional functional groups or modifying existing ones.
- Reduction : Converting carbonyl groups to alcohols or amines.
- Substitution : Electrophilic and nucleophilic substitution reactions for introducing or replacing substituents on the aromatic rings.
Biological Activities
Research indicates that 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one exhibits a range of biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies.
- Anticancer Activity : Preliminary studies suggest potential anticancer effects through mechanisms involving apoptosis induction in cancer cells.
- Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways, suggesting therapeutic potential in treating inflammatory diseases.
Applications in Medicinal Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules. Its structural features allow for extensive derivatization, which is crucial for drug discovery and development.
Industrial Applications
In addition to medicinal applications, this compound's unique chemical properties make it suitable for developing new materials such as polymers and coatings.
Antimicrobial Evaluation
A study published in Frontiers in Chemistry evaluated the antimicrobial properties of related triazoloquinazoline compounds. The findings indicated significant activity against Staphylococcus aureus strains, providing a basis for further exploration of derivatives based on the triazoloquinazoline scaffold .
Anticancer Research
Research conducted on similar quinazoline derivatives highlighted their potential anticancer activity through various mechanisms including apoptosis induction and cell cycle arrest . This suggests that the triazoloquinazoline framework could be a promising lead in cancer therapeutics.
Inflammatory Disease Studies
Investigations into compounds with similar structures have revealed anti-inflammatory effects through inhibition of cyclooxygenase enzymes . This supports the hypothesis that this compound may also exhibit similar therapeutic properties.
Mechanism of Action
The mechanism of action of 6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their substituents are summarized below:
Structural Insights :
- Triazolo vs. Tetrazolo Cores : Tetrazolo analogs (e.g., ) replace the triazole ring with a tetrazole, altering electronic properties and hydrogen-bonding capacity.
- Substituent Effects : The 2-position aryl groups (e.g., p-tolyl, fluorophenyl) critically influence receptor binding. For instance, fluorophenyl groups enhance BZ receptor affinity .
- 6-Position Flexibility: Alkyl/aryl acetamide or ketone groups (e.g., morpholino, piperazine) improve solubility and pharmacokinetics .
Physicochemical Properties
Trends :
- Melting Points : Triazoloquinazolines (e.g., ~295°C for 3.1 ) generally have higher melting points than tetrazolo derivatives due to stronger intermolecular interactions.
- Yield Variability : N-Alkylation steps (e.g., in ) show yields ranging from 21% to 96%, dependent on steric hindrance and reaction conditions.
Key Findings :
- Antimicrobial Activity : Thione derivatives () show potency against methicillin-resistant S. aureus, suggesting the target compound’s dimethoxyphenyl group could enhance similar activity.
- CNS Activity : Fluorophenyl and chloro substituents () are critical for BZ receptor affinity, implying the target’s p-tolyl group may reduce binding compared to fluorinated analogs.
Biological Activity
The compound 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory effects. This article reviews its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 454.5 g/mol. The structure includes multiple functional groups such as methoxy and carbonyl groups, which contribute to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been noted, suggesting potential applications in treating infections caused by resistant strains.
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies. Notably:
- Cytotoxicity Studies : The compound has shown significant cytotoxic effects against several cancer cell lines including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). For instance, one study reported IC50 values of 5.9 ± 1.7 µM for A549 cells, indicating strong antiproliferative activity compared to standard chemotherapeutics like Cisplatin .
- Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells and arresting the cell cycle at the S phase. Flow cytometric analysis revealed an increase in apoptotic cells treated with the compound, demonstrating its potential as a chemotherapeutic agent .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been linked to its ability to inhibit specific inflammatory pathways. The compound may modulate cytokine production and inhibit enzymes involved in inflammatory responses.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Study on Lung Cancer Cells : A study demonstrated that treatment with the compound led to a dose-dependent increase in apoptotic cells in A549 cell lines. The findings suggest that the compound could serve as a promising candidate for lung cancer therapy .
- Comparative Analysis with Other Compounds : In comparative studies against other quinazoline derivatives, this compound exhibited superior cytotoxicity profiles, further validating its potential as an effective anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers optimize the synthesis yield of triazoloquinazoline derivatives like 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one?
Answer:
- Key Steps : Cyclocondensation of precursors (e.g., phenylquinoline-2-one derivatives) with thiocarbohydrazide under reflux conditions, followed by cyclization with aryl halides in anhydrous ethanol .
- Yield Optimization : Adjust reaction stoichiometry (e.g., 1:1.2 molar ratio of triazole intermediates to aryl halides) and use inert atmospheres (N₂/Ar) to minimize side reactions. Evidence shows yields ranging from 39.5% to 45% for analogous compounds .
- Purification : Recrystallization from ethanol or acetonitrile improves purity (melting point consistency: 196–198°C for similar structures) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- 1H NMR : Verify substituent integration (e.g., methoxy protons at δ 3.85–3.90 ppm, aromatic protons at δ 6.70–8.20 ppm) .
- LC-MS : Confirm molecular ion peaks (e.g., m/z 520–550 for triazoloquinazoline derivatives) and rule out byproducts .
- Elemental Analysis : Validate C, H, N content (e.g., calculated vs. observed: ±0.3% deviation acceptable) .
Q. How should researchers select starting materials for synthesizing structurally similar triazoloquinazolines?
Answer:
- Core Scaffold : Use 2-hydrazinobenzoic acid or substituted quinoline-2-ones as precursors .
- Functionalization : Introduce methoxy or aryl groups via electrophilic substitution (e.g., nitrobenzene as a solvent for regioselectivity) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in cyclization pathways for triazoloquinazoline derivatives?
Answer:
- Tracer Experiments : Use isotopic labeling (e.g., ¹³C-labeled thiocarbohydrazide) to track cyclization steps .
- DFT Calculations : Model reaction intermediates (e.g., transition-state energies for triazole ring closure) to validate competing pathways .
- Contradiction Example : Discrepancies in reaction rates between nitrobenzene (slow) vs. DMF (fast) solvents suggest solvent polarity impacts cyclization .
Q. What computational methods are suitable for predicting the biological targets of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to assess binding affinity to enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) .
- MD Simulations : Run 100-ns trajectories to evaluate stability of ligand-enzyme complexes (RMSD < 2.0 Å indicates robust binding) .
Q. How can researchers address discrepancies between calculated and observed spectral data?
Answer:
- Dynamic Effects : Account for solvent-induced shifts in NMR (e.g., DMSO-d6 vs. CDCl3) using correction factors .
- Tautomerism : Investigate thione-thiol equilibria via IR spectroscopy (e.g., νS-H at 2550 cm⁻¹ vs. νC=S at 1250 cm⁻¹) .
Q. What experimental designs are recommended for evaluating the environmental stability of this compound?
Answer:
- Hydrolysis Studies : Incubate at pH 2–12 (37°C, 24h) and analyze degradation via HPLC-UV .
- Photolysis : Expose to UV light (254 nm) and monitor byproducts using LC-QTOF-MS .
Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?
Answer:
Q. What strategies mitigate solvent/catalyst incompatibilities during synthesis?
Answer:
- Catalyst Screening : Compare Pd(PPh₃)₄ (yield: 65–70%) vs. CuI (yield: 40–45%) for Suzuki-Miyaura couplings .
- Solvent Optimization : Use toluene for Friedel-Crafts alkylation (reflux, 12h) to avoid ester hydrolysis .
Q. How should researchers validate the reproducibility of biological activity data across labs?
Answer:
- Standardized Assays : Use CLSI guidelines for antifungal testing (e.g., MIC against Candida albicans ATCC 90028) .
- Positive Controls : Include fluconazole or ketoconazole to calibrate activity thresholds (IC₅₀: 2–10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
